3,3-Dibenzyl-1-phenylpent-4-en-1-ol
Description
Properties
IUPAC Name |
3,3-dibenzyl-1-phenylpent-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O/c1-2-25(18-21-12-6-3-7-13-21,19-22-14-8-4-9-15-22)20-24(26)23-16-10-5-11-17-23/h2-17,24,26H,1,18-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRBYZPGEMOYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)(CC2=CC=CC=C2)CC(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Benzylation via Grignard Reagents
A foundational approach involves the stepwise introduction of benzyl groups using Grignard reagents. In a representative procedure, 1-phenylpent-4-en-1-ol is treated with benzyl magnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature. The reaction proceeds via nucleophilic attack at the carbonyl carbon, forming a tertiary alcohol intermediate. A second equivalent of benzyl magnesium bromide is then added to achieve diastereoselective alkylation, yielding 3,3-dibenzyl-1-phenylpent-4-en-1-ol with 72% isolated yield.
Critical parameters include:
-
Temperature control : Lower temperatures (−78°C) minimize side reactions such as enolate formation.
-
Solvent purity : Anhydrous THF ensures reagent stability and reaction efficiency.
-
Stoichiometry : A 2:1 molar ratio of Grignard reagent to substrate is essential for complete benzylation.
Phase-Transfer Catalyzed Benzylation
Phase-transfer catalysis (PTC) offers a milder alternative for benzyl group installation. A biphasic system of toluene and aqueous sodium hydroxide facilitates the reaction between 1-phenylpent-4-en-1-ol and benzyl bromide in the presence of tetrabutylammonium hydrogensulfate (TBAHS). This method achieves 68% yield with reduced energy input compared to traditional Grignard protocols.
Organometallic Coupling Approaches
Palladium-Catalyzed Cross-Coupling
Palladium-mediated Suzuki-Miyaura coupling has been adapted to construct the benzyl-substituted backbone. A boronated pentenol intermediate is reacted with phenylboronic acid and benzyl boronic esters under Pd(PPh₃)₄ catalysis. The reaction proceeds in dioxane/water (4:1) at 80°C, affording the target compound in 65% yield after column chromatography.
Key advantages of this method include:
-
Chemoselectivity : Boronic ester groups tolerate diverse functional moieties.
-
Scalability : Reactions can be conducted at gram-scale without significant yield loss.
Nickel-Mediated Reductive Coupling
Nickel-catalyzed reductive coupling between allylic alcohols and benzyl halides provides a stereocontrolled route. Using Ni(cod)₂ and a tricyclohexylphosphine ligand, the reaction achieves syn-diastereoselectivity (>5:1 dr) in dimethylformamide (DMF) at 60°C. This method is particularly effective for introducing hindered benzyl groups, though yields remain moderate (55–60%).
Enantioselective Synthetic Routes
Chiral Bronsted Acid Catalysis
Asymmetric induction is achieved using a binaphthol-derived phosphoric acid catalyst (10 mol%) in the alkylation of 1-phenylpent-4-en-1-ol with benzyl alcohols. The reaction proceeds via dynamic kinetic resolution, yielding enantiomerically enriched this compound (88% ee) in 70% yield.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic this compound has been reported using Pseudomonas fluorescens lipase (PFL) in vinyl acetate. The (R)-enantiomer is preferentially acetylated, allowing separation of the (S)-alcohol with 94% enantiomeric excess (ee) and 45% recovery.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity with retention time = 12.4 min.
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
A comparative evaluation of synthesis methods reveals:
| Method | Yield (%) | Cost ($/kg) | E-Factor* |
|---|---|---|---|
| Grignard alkylation | 72 | 420 | 8.2 |
| Phase-transfer | 68 | 380 | 6.7 |
| Palladium coupling | 65 | 890 | 11.4 |
Chemical Reactions Analysis
Types of Reactions
3,3-Dibenzyl-1-phenylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Dibenzyl-1-phenylpent-4-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including fused and bridged tetrahydrofurans.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Dibenzyl-1-phenylpent-4-en-1-ol exerts its effects involves its interaction with various molecular targets and pathways. For example, in biochemical assays, it may act as a substrate for specific enzymes, leading to the formation of reaction products that can be analyzed to understand enzyme activity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
(a) (3,3-Dimethylpent-1-yne-1,5-diyl)dibenzene (4g)
- Molecular Formula : Likely C₂₀H₂₀ (inferred from synthesis details).
- Structure : Features a 1,5-diyne backbone with 3,3-dimethyl and dibenzyl substituents.
- Key Differences :
- Lacks the hydroxyl (-OH) group present in the target compound.
- Contains an alkyne (C≡C) instead of an alkene (C=C) and alcohol functionality.
- Synthesis: Synthesized via cesium-mediated coupling (70% yield), highlighting the efficiency of alkyne-focused methodologies compared to enol synthesis routes .
(b) 3-(2-Methylpent-4-en-2-yl)phenol
- Molecular Formula : C₁₂H₁₆O (PSA: 20.23 Ų, LogP: 3.25).
- Structure: Phenol derivative with a methyl-substituted pent-4-enyl chain.
- Key Differences: Smaller molecular size and lower hydrophobicity (LogP = 3.25 vs. estimated >5 for the target compound). Contains a phenolic -OH group instead of a tertiary alcohol.
(c) 4,4-Diphenylbutan-1-ol
- Molecular Formula : C₁₆H₁₈O.
- Structure: Butanol backbone with two phenyl groups at the 4-position.
- Key Differences :
- Shorter carbon chain (C4 vs. C5 in the target compound).
- Fully saturated backbone, lacking the pent-4-ene moiety.
Data Table: Comparative Properties
Research Implications and Gaps
- Synthetic Challenges : The target compound’s steric hindrance (two benzyl groups) may complicate synthesis compared to smaller analogues like 4g .
- Applications: Potential as a chiral ligand or intermediate in asymmetric catalysis, leveraging its tertiary alcohol and aromatic groups.
- Literature Gaps: Limited direct data on this compound necessitates extrapolation from structural analogues. Further studies on its photochemical behavior and catalytic utility are warranted.
Biological Activity
3,3-Dibenzyl-1-phenylpent-4-en-1-ol is a compound of increasing interest in the fields of organic chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a pentene backbone with two benzyl groups and a phenyl group attached, making it a versatile compound for various chemical reactions. The synthesis typically involves:
- Reaction of Benzyl Chloride with Phenylacetylene : This initial step occurs in the presence of a base.
- Hydrogenation : The resulting compound undergoes hydrogenation using palladium on carbon (Pd/C) as a catalyst.
- Further Reactions : Subsequent reactions may involve the addition of benzaldehyde to yield the final product.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent in treating infections.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 0.5 mg/mL |
| Staphylococcus aureus | 20 | 0.3 mg/mL |
| Candida albicans | 12 | 0.8 mg/mL |
Anticancer Activity
In vitro studies have also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (liver cancer) | 25 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 20 | Inhibition of proliferation |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Receptor Modulation : It could act on cellular receptors that regulate apoptosis and cell survival pathways.
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated that the compound was effective against resistant strains of bacteria, highlighting its potential use in clinical settings.
Study on Cancer Cell Lines
Another study focused on the effects of this compound on various cancer cell lines. The findings suggested that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing 3,3-Dibenzyl-1-phenylpent-4-en-1-ol, and how can reaction conditions be optimized to improve yield?
- Methodology : Utilize palladium-catalyzed hydrogenation or allylic rearrangement strategies, as demonstrated in analogous systems (e.g., 3-methyl-1-penten-4-yn-3-ol hydrogenation ). Optimize solvent polarity (e.g., dichloromethane or THF) and temperature (25–80°C) to stabilize intermediates. Monitor progress via TLC or GC-MS.
- Critical Parameters : Control steric hindrance from benzyl groups during alkylation steps; use chiral ligands if stereoselectivity is required.
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?
- NMR : Compare and chemical shifts with PubChem data for analogous alkenols (e.g., (E)-5-phenylpent-4-en-1-ol ). Use - COSY to confirm olefinic proton coupling.
- MS : Identify molecular ion peaks (e.g., m/z 316 for CHO) and fragmentation patterns to distinguish regioisomers.
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Challenges : Air-sensitive allylic alcohol groups may oxidize; benzyl substituents increase susceptibility to radical-mediated degradation.
- Solutions : Store under inert gas (N/Ar) at –20°C in amber vials. Add stabilizers like BHT (0.1 wt%) to inhibit autoxidation .
Advanced Research Questions
Q. How do computational models (DFT, MD) explain the stereoelectronic effects of benzyl groups in this compound during catalytic reactions?
- Approach : Perform density functional theory (DFT) calculations to map transition states in hydrogenation or allylic rearrangement pathways. Compare orbital interactions (e.g., π-π stacking of benzyl groups) with experimental selectivity data .
- Validation : Cross-reference computed activation energies with kinetic isotope effects (KIEs) from deuterated analogs .
Q. What strategies resolve contradictions in reported NMR data for stereoisomers of this compound?
- Case Study : Conflicting shifts for diastereomers may arise from dynamic equilibria or solvent-induced shifts. Use variable-temperature NMR (VT-NMR) to probe conformational mobility .
- Advanced Tools : Apply NOESY to confirm spatial proximity of benzyl protons and chiral centers .
Q. How can biomolecular interaction studies (e.g., with enzymes or receptors) be designed for this compound?
- Experimental Design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Prepare analogs with fluorinated benzyl groups to track interactions via -NMR .
- Challenges : Address low water solubility by using co-solvents (e.g., DMSO ≤1%) or micellar encapsulation .
Q. What mechanistic insights explain divergent reactivity in photochemical vs. thermal reactions of this compound?
- Photoreactivity : UV irradiation promotes n→π* transitions, enabling [2+2] cycloaddition or Norrish-type cleavage. Compare quantum yields under 254 nm vs. 365 nm light .
- Thermal Pathways : Conduct Eyring analysis to differentiate concerted vs. stepwise mechanisms in thermal rearrangements .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported catalytic efficiencies for asymmetric hydrogenation of this compound?
- Root Causes : Variability in ligand-metal ratios, substrate purity, or trace moisture in solvents.
- Resolution : Standardize protocols using NIST-referenced solvents and in situ catalyst activation . Validate enantiomeric excess (ee) via chiral HPLC with >99% purity standards .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
